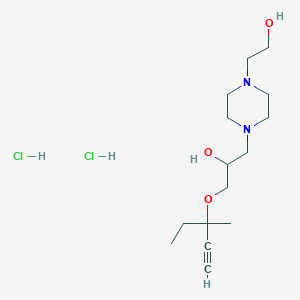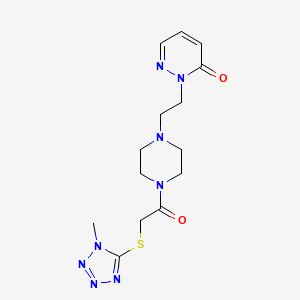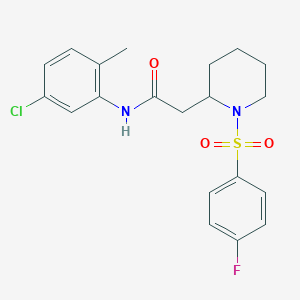![molecular formula C11H19NO4 B2464503 Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate CAS No. 1384429-90-6](/img/structure/B2464503.png)
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate, also known as tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C10H19NO3 . It has a molecular weight of 201.27 and is a solid at ambient temperature .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Attached to this ring is a hydroxymethyl group and a tert-butyl ester group .Physical And Chemical Properties Analysis
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate is a solid at ambient temperature . It has a molecular weight of 201.27 and its InChI code is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3 .Scientific Research Applications
- Medicinal Chemistry and Drug Development Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate can serve as a building block for designing novel pharmaceuticals. Researchers explore its potential as a precursor to bioactive molecules and drug substances. By modifying its structure, scientists can create derivatives with specific pharmacological properties.
- The compound can be used to synthesize monosubstituted piperazine intermediates. These intermediates play a crucial role in the development of various organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate may find applications as an inhibitor of nitric oxide synthase (NOS). NOS inhibitors are relevant in the treatment of conditions related to nitric oxide dysregulation .
Piperazine Intermediates
Nitric Oxide Synthase Inhibitors
Crystallography and Structural Studies
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Mechanism of Action
Target of Action
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate is a complex organic compound Similar compounds have been used to prepare derivatives that act as inhibitors of nitric oxide synthase .
Mode of Action
It’s known that the compound can participate in various chemical reactions due to its functional groups .
Biochemical Pathways
Similar compounds have been involved in the synthesis of 1,3-thiazolidin-2-imines derivatives , suggesting potential involvement in thiazolidine-related biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (20127 g/mol) and its structure suggest that it could be absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
Similar compounds have been used to prepare derivatives that act as inhibitors of nitric oxide synthase , suggesting potential cellular effects related to the regulation of nitric oxide.
Action Environment
The action of Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that temperature and atmospheric conditions could influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)9(14)12-6-4-5-8(12)7-13/h8,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXRSJHZOZQZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)N1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,7aS)-5-(1,1-dimethoxyethyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2464420.png)
![6-(4-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2464423.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2464429.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2464431.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2464432.png)


![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2464437.png)



![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol](/img/structure/B2464442.png)